molecular formula C28H25NO6 B11029440 (1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11029440
M. Wt: 471.5 g/mol
InChI Key: XRPVWEVXWUQJMY-DEDYPNTBSA-N
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Description

The compound (1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining chromen and pyrroloquinoline moieties, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen and pyrroloquinoline intermediates, followed by their coupling under specific conditions. Key steps include:

    Formation of Chromen Intermediate: This involves the reaction of 8-methoxy-2-oxo-2H-chromene with suitable reagents to introduce the necessary functional groups.

    Synthesis of Pyrroloquinoline Intermediate: This step includes the construction of the pyrroloquinoline core, often through cyclization reactions.

    Coupling Reaction: The final step involves the coupling of the chromen and pyrroloquinoline intermediates under conditions that favor the formation of the desired product.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency. Solvent selection, temperature control, and purification methods like crystallization or chromatography are also important considerations.

Chemical Reactions Analysis

Types of Reactions

The compound (1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or peroxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Condensation: Combination of two molecules with the loss of a small molecule like water.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

    Condensation: Acid or base catalysts to facilitate the reaction.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicine, the compound’s potential therapeutic properties could be investigated for treating various diseases. Its structural features might allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    (1E,2E)-1,2-Bis(6-methoxy-2H-chromen-3-yl)methylenehydrazine: Shares the chromen moiety but differs in the linking group.

    1-(4-Aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines: Contains a thiazole ring and indole moiety, offering different biological activities.

Uniqueness

The uniqueness of (1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its combined chromen and pyrroloquinoline structure, which may confer distinct chemical reactivity and biological activity compared to other compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

(3E)-6-ethoxy-3-[2-(8-methoxy-2-oxochromen-3-yl)-2-oxoethylidene]-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C28H25NO6/c1-6-34-17-11-18-15(2)14-28(3,4)29-24(18)19(12-17)20(26(29)31)13-22(30)21-10-16-8-7-9-23(33-5)25(16)35-27(21)32/h7-14H,6H2,1-5H3/b20-13+

InChI Key

XRPVWEVXWUQJMY-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=CC2=C3C(=C1)/C(=C\C(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)/C(=O)N3C(C=C2C)(C)C

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=CC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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